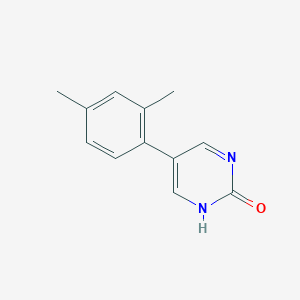

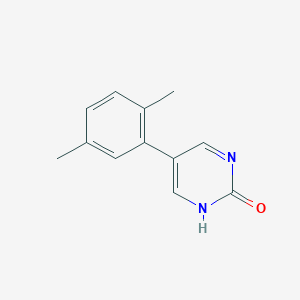

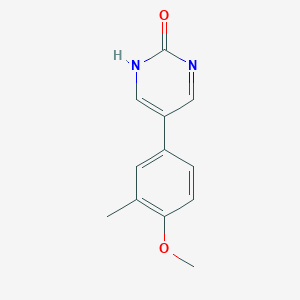

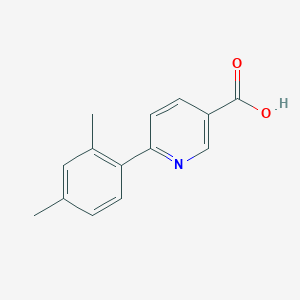

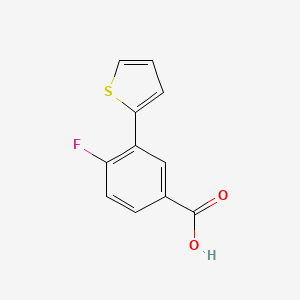

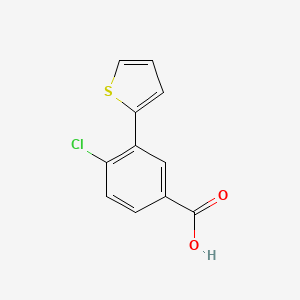

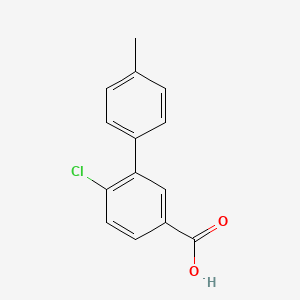

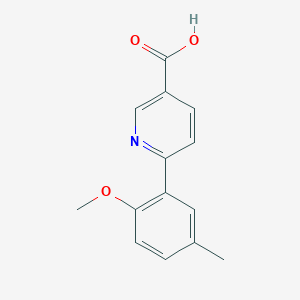

6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%

Overview

Description

6-(2-Methoxy-5-methylphenyl)nicotinic acid (6-MMPNA), also known as MMPNA, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of nicotinic acid, a compound that is found naturally in some foods and used in the production of vitamin B3 (niacin). 6-MMPNA has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anticonvulsant. In addition, it has been investigated for its potential to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior.

Mechanism of Action

The exact mechanism of action of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the action of enzymes that are involved in the synthesis of dopamine. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to increase levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. Furthermore, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% have been studied in a number of animal models. In mice, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response. In rats, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to reduce levels of the inflammatory cytokines TNF-α and IL-6, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% for laboratory experiments include its low cost, ease of synthesis, and availability. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been found to have a wide range of potential therapeutic applications, making it a useful compound for research. However, there are some limitations to using 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% for laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans have not been extensively studied.

Future Directions

For research include further investigation into its mechanism of action and its effects on humans. In addition, further research into the potential anti-inflammatory and neuroprotective effects of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% could lead to the development of new therapeutic strategies. Furthermore, further investigation into the potential of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% to reduce symptoms of depression, anxiety, and schizophrenia could lead to new treatments for these conditions. Finally, further research into the potential of 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% to reduce inflammation in the brain, and to protect neurons from damage caused by oxidative stress could lead to the development of new treatments for neurological disorders.

Synthesis Methods

6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% can be synthesized by a multi-step process that involves the reaction of nicotinic acid with anhydrous dimethylformamide (DMF) and 5-methylphenol. The reaction is catalyzed by anhydrous zinc chloride and proceeds in two steps. The first step involves the formation of the intermediate, 2-methoxy-5-methylphenylnicotinic acid. The second step involves the conversion of this intermediate to 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95%. The reaction is carried out at room temperature and is complete within 2 hours.

Scientific Research Applications

6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been studied for its potential therapeutic applications in a variety of conditions. In particular, it has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anticonvulsant. In addition, 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has been investigated for its potential to reduce levels of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior. 6-6-(2-Methoxy-5-methylphenyl)nicotinic acid, 95% has also been studied for its potential to reduce symptoms of depression, anxiety, and schizophrenia. In addition, it has been investigated for its potential to reduce inflammation in the brain, and to protect neurons from damage caused by oxidative stress.

properties

IUPAC Name |

6-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-6-13(18-2)11(7-9)12-5-4-10(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSFJCGZKULAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680861 | |

| Record name | 6-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxy-5-methylphenyl)nicotinic acid | |

CAS RN |

1255637-27-4 | |

| Record name | 6-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.